2'-Fluoro-4-dimethylaminoazobenzene
Description
Properties
CAS No. |
331-91-9 |
|---|---|
Molecular Formula |
C14H14FN3 |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14FN3/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15/h3-10H,1-2H3 |
InChI Key |
IPZKHNDQVUUVDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Fluoro 4 Dimethylaminoazobenzene
Strategies for Azobenzene (B91143) Synthesis
The construction of the core azobenzene structure (-N=N-) linking two aromatic rings is the central challenge in synthesizing compounds like 2'-Fluoro-4-dimethylaminoazobenzene. The most prevalent and versatile method for this is the azo coupling reaction. wikipedia.org This reaction forms the basis for creating a vast array of substituted azobenzene derivatives.
The synthesis of asymmetrically substituted azobenzenes, such as the target compound, relies on the careful execution of the azo coupling reaction. This involves the reaction between a diazonium salt and an electron-rich aromatic coupling partner. wikipedia.orglibretexts.org For 2'-Fluoro-4-dimethylaminoazobenzene, the typical strategy involves the diazotization of 2-fluoroaniline (B146934), followed by its coupling with N,N-dimethylaniline.
The reaction conditions are critical for a successful synthesis. The diazotization step is generally carried out in a cold, acidic aqueous solution (typically using hydrochloric acid and sodium nitrite) at temperatures between 0 and 5 °C to ensure the stability of the resulting diazonium salt. The subsequent coupling reaction with N,N-dimethylaniline is performed under weakly acidic to neutral conditions (pH 4-7), as the free amine is the reactive species. youtube.com The strong electron-donating nature of the dimethylamino group activates the para position of the benzene (B151609) ring for electrophilic attack by the diazonium ion. libretexts.orgyoutube.com
Table 1: Typical Reaction Conditions for the Synthesis of 2'-Fluoro-4-dimethylaminoazobenzene via Azo Coupling
| Reaction Step | Reagents | Solvent | Temperature | pH | Key Considerations |
| Diazotization | 2-fluoroaniline, Sodium Nitrite (B80452) (NaNO₂), Hydrochloric Acid (HCl) | Water | 0–5 °C | Strongly Acidic (< 2) | Maintaining low temperature is crucial to prevent decomposition of the diazonium salt. |
| Azo Coupling | 2-fluorobenzenediazonium chloride, N,N-dimethylaniline | Water/Ethanol | 0–10 °C | Weakly Acidic (4-7) | The coupling partner must be highly activated; coupling occurs preferentially at the para-position. wikipedia.orglibretexts.org |
The diazotization-coupling sequence is a cornerstone of fluoroazobenzene synthesis. ontosight.ai The process begins with the formation of a diazonium salt from a primary aromatic amine. In the case of 2'-Fluoro-4-dimethylaminoazobenzene synthesis, 2-fluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to yield 2-fluorobenzenediazonium chloride. nih.gov
This diazonium ion is a weak electrophile. youtube.com It then undergoes an electrophilic aromatic substitution reaction with a highly activated aromatic compound, the coupling partner. libretexts.org N,N-dimethylaniline serves as an excellent coupling partner due to the powerful activating effect of the dimethylamino group. The diazonium ion attacks the electron-rich para position of the N,N-dimethylaniline ring, leading to the formation of the azo linkage and yielding the final 2'-Fluoro-4-dimethylaminoazobenzene product. wikipedia.org This method's reliability and predictability make it the preferred route for accessing such specifically substituted azobenzenes.
Regioselective Fluorination Techniques for Azobenzene Scaffolds
Achieving regioselectivity—the placement of the fluorine atom at the specific 2'-position—is most practically accomplished by using a pre-fluorinated building block in the synthesis rather than by direct fluorination of the azobenzene parent molecule. The use of 2-fluoroaniline as the starting material for the diazotization step ensures that the fluorine atom is precisely located at the desired position in the final product. nih.gov
While direct fluorination methods exist, they often lack the regioselectivity required for this target molecule and can lead to a mixture of isomers. Methods like electrophilic fluorination on a pre-formed azobenzene scaffold would likely result in substitution at multiple positions, complicating purification. Similarly, nucleophilic aromatic substitution (SNAr) is more effective on electron-poor, highly fluorinated rings and is not typically used to introduce a single fluorine atom onto an unactivated ring. acs.org Therefore, the synthetic strategy of employing a fluorinated precursor remains the most efficient and regioselective approach.
Synthesis of Related Fluoro-dimethylaminoazobenzene Isomers for Comparative Studies
The synthesis of isomers is crucial for structure-property relationship studies, allowing researchers to understand how the position of the fluorine atom affects the molecule's characteristics. researchgate.netnih.gov The synthesis of isomers of 2'-Fluoro-4-dimethylaminoazobenzene follows the same fundamental diazotization and coupling methodology, simply by changing the starting fluoroaniline (B8554772) isomer.
3'-Fluoro-4-dimethylaminoazobenzene: This isomer is synthesized by using 3-fluoroaniline (B1664137) as the starting material for the diazotization step, which is then coupled with N,N-dimethylaniline.
4'-Fluoro-4-dimethylaminoazobenzene: This isomer is synthesized using 4-fluoroaniline (B128567) as the precursor for the diazonium salt, followed by coupling with N,N-dimethylaniline. ontosight.ai
These comparative syntheses provide a family of related compounds where the only structural variable is the location of the fluorine atom, enabling systematic investigation of its influence on the compound's electronic and photochemical properties.
Purity Assessment and Isolation Techniques in Synthetic Procedures
Following the synthesis, the crude product must be isolated and purified. A typical workup procedure involves neutralizing the reaction mixture and performing a solvent extraction (e.g., with dichloromethane (B109758) or ethyl acetate) to separate the organic product from the aqueous phase.
The primary method for purification is column chromatography on silica (B1680970) gel. This technique separates the desired product from unreacted starting materials and any side products, such as isomers formed from ortho-coupling if the para-position was blocked. researchgate.net
The purity and identity of the final compound are confirmed using a suite of analytical techniques. researchgate.net
Table 2: Analytical Techniques for Purity and Structural Confirmation
| Technique | Purpose | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation & Purity | ¹H-NMR: Confirms the number and connectivity of protons. ¹³C-NMR: Confirms the carbon framework. ¹⁹F-NMR: Directly observes the fluorine atom, confirming its presence and chemical environment. researchgate.netresearchgate.net |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) also provide purity data. researchgate.net |
| UV-Visible Spectroscopy | Electronic Properties | Characterizes the electronic transitions (π-π* and n-π*) of the azobenzene, which are indicative of its isomeric state (trans/cis). researchgate.netresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Isolation | Quantifies the purity of the sample by separating it into its components. Can also be used for preparative-scale purification. iu.edu |
| Melting Point Analysis | Purity Indication | A sharp and specific melting point range is a strong indicator of a pure crystalline compound. |
Through the combined application of these synthetic and analytical methods, 2'-Fluoro-4-dimethylaminoazobenzene can be produced in high purity, allowing for its reliable use in further research and applications.
Photophysical and Photochemical Investigations of 2 Fluoro 4 Dimethylaminoazobenzene
Mechanism of Photoisomerization (Trans-to-Cis and Cis-to-Trans)
The photoisomerization of azobenzene (B91143) and its derivatives involves the conversion from the thermodynamically stable trans (or E) isomer to the metastable cis (or Z) isomer upon irradiation with light of a suitable wavelength. The reverse process, from cis back to trans, can be triggered either photochemically with a different wavelength of light or thermally in the dark.
Upon absorption of a photon, 2'-Fluoro-4-dimethylaminoazobenzene is promoted from its ground electronic state (S₀) to an excited state, typically the S₁ (resulting from an n→π* transition) or S₂ (from a π→π* transition) state. The isomerization from the trans to the cis form can then proceed through two primary mechanistic pathways:
Rotation: This pathway involves a rotation around the central N=N double bond in the excited state.
Inversion: This pathway involves an in-plane inversion of one of the nitrogen atoms via a linear and bent transition state.
For many azobenzene derivatives, excitation to the S₂ (π→π) state is followed by rapid internal conversion to the S₁ state, from which the isomerization predominantly occurs. The presence of the push-pull substituents in 2'-Fluoro-4-dimethylaminoazobenzene influences the energy levels of these excited states. The strong electron-donating dimethylamino group and the electron-withdrawing fluoro group are expected to lower the energy of the π→π transition, often causing it to overlap with the n→π* transition.
| Isomerization Process | Excitation Transition | Typical Quantum Yield Range (Φ) |
| trans → cis | S₀ → S₁ (n→π) | 0.1 - 0.3 |
| trans → cis | S₀ → S₂ (π→π) | 0.05 - 0.2 |
| cis → trans | S₀ → S₁ (n→π) | 0.3 - 0.6 |
| cis → trans | S₀ → S₂ (π→π) | 0.1 - 0.3 |
Note: This table presents typical quantum yield ranges for substituted azobenzenes. Actual values for 2'-Fluoro-4-dimethylaminoazobenzene may vary.
The cis isomer of azobenzene derivatives is generally less stable than the trans isomer and can revert to the more stable form thermally. The rate of this thermal cis-to-trans relaxation is highly sensitive to the nature and position of substituents on the phenyl rings.
| Substituent Type | Position | General Effect on cis-isomer Half-life |
| Electron-Donating (e.g., -NMe₂) | 4 | Decreases |
| Electron-Withdrawing (e.g., -F) | 2' | Can increase or decrease depending on electronic/steric balance |
| Push-Pull System | 4 and 2' | Complex interplay, often resulting in faster relaxation than unsubstituted azobenzene |
Influence of Substituents on Photoreactivity
Substituents are the primary tool for tuning the photoreactive properties of the azobenzene core. The fluoro and dimethylamino groups in 2'-Fluoro-4-dimethylaminoazobenzene exert a profound influence on the molecule's electronic structure and its response to light.
The absorption spectrum of azobenzene is characterized by two main absorption bands: a strong band in the UV region (around 320 nm) corresponding to the π→π* transition and a weaker band in the visible region (around 440 nm) corresponding to the n→π* transition.
Dimethylamino Group (-NMe₂): As a strong electron-donating group at the 4-position, the dimethylamino group extends the π-conjugated system of the molecule. This leads to a significant bathochromic (red) shift of the high-intensity π→π* absorption band. This effect is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO gap.
Fluoro Group (-F): The fluorine atom is an electronegative, electron-withdrawing group. Its placement at the ortho position (2') can influence the electronic transitions both inductively and sterically. Electron-withdrawing groups can help to separate the n→π* absorption bands of the E and Z isomers, which is beneficial for achieving high conversion rates in photoswitching applications. Steric interactions from the ortho-fluoro group can also cause a twisting of the phenyl ring relative to the azo group, which may slightly alter the absorption spectrum.
The combination of these two groups creates a molecule with a strong intramolecular charge-transfer (ICT) character upon excitation, significantly modifying the energy and intensity of its electronic transitions compared to unsubstituted azobenzene.
The dynamics of photoisomerization, particularly for push-pull systems like 2'-Fluoro-4-dimethylaminoazobenzene, are often highly dependent on the solvent environment. The polarity of the solvent can differentially stabilize the ground, excited, and transition states involved in the isomerization process.
In polar solvents, the charge-transfer character of the excited state can be stabilized, which may alter the isomerization pathway and efficiency. For some dimethylamino-substituted azobenzenes, photoisomerization has been observed to be less efficient in highly polar or protic solvents like water and ethanol compared to nonpolar solvents. This is often attributed to faster non-radiative decay pathways in the excited state that compete with isomerization. The activation energy for the thermal cis-to-trans relaxation can also be solvent-dependent. For instance, the activation energy for thermal isomerization of 4-dimethylaminoazobenzene carboxylic acid in ethyl acetate was estimated to be 49.2 kJ/mol.
Excited-State Dynamics and Deactivation Processes
Following photoexcitation, the 2'-Fluoro-4-dimethylaminoazobenzene molecule must dissipate the absorbed energy to return to the ground state. This deactivation can occur through several competing channels, including the desired photoisomerization, fluorescence (radiative decay), or non-radiative decay to the ground state.
The excited-state lifetime of azobenzene derivatives is typically very short, on the scale of picoseconds or even femtoseconds. The presence of the push-pull substituents likely leads to complex excited-state dynamics. Upon excitation into the S₂ (π→π) state, ultrafast internal conversion to the S₁ (n→π) state is expected, a common feature in azobenzenes. From the S₁ state, the molecule can proceed along the isomerization coordinate (rotation or inversion) to reach a conical intersection with the ground state, leading to the formation of either the cis or trans isomer.
While most azobenzenes are very weakly fluorescent, the introduction of substituents that promote an intramolecular charge-transfer (ICT) state can sometimes enhance fluorescence, although the quantum yield typically remains low. The primary deactivation pathway for productive photoswitching is the non-radiative decay through isomerization. Understanding these ultrafast dynamics is crucial for designing molecules with improved photoswitching efficiency and stability.
Advanced Spectroscopic Characterization in Photochemical Research
The photochemical behavior of 2'-Fluoro-4-dimethylaminoazobenzene is intricately linked to its electronic structure and the dynamics of its excited states. Advanced spectroscopic techniques are indispensable for elucidating the mechanisms of its photochromism, providing insights into the transitions between its isomeric forms.
UV-Visible Absorption Spectroscopy for Photochromism
UV-Visible absorption spectroscopy is a fundamental tool for investigating the photochromism of azobenzene derivatives like 2'-Fluoro-4-dimethylaminoazobenzene. This technique allows for the monitoring of the reversible transformation between the thermally stable trans (or E) isomer and the metastable cis (or Z) isomer upon irradiation with light.
The electronic absorption spectrum of azobenzenes is characterized by distinct absorption bands corresponding to different electronic transitions. The high-energy π-π* transition, typically observed in the ultraviolet region, is characteristic of the trans isomer and possesses a high molar extinction coefficient. A lower energy n-π* transition, which is formally forbidden by symmetry but observable, appears in the visible region with a much lower intensity. Upon photoisomerization to the cis form, the π-π* band undergoes a blue shift and a decrease in intensity, while the n-π* band experiences a red shift and an increase in intensity.
The position and intensity of these absorption bands in 2'-Fluoro-4-dimethylaminoazobenzene are influenced by the electronic nature of its substituents. The electron-donating dimethylamino group (-N(CH₃)₂) and the weakly electron-withdrawing fluoro group (-F) can modulate the energies of the molecular orbitals involved in the electronic transitions.
The process of photoisomerization can be readily followed by UV-Visible spectroscopy. Irradiation at a wavelength corresponding to the π-π* absorption band of the trans isomer leads to the formation of the cis isomer, resulting in a decrease in the absorbance of this band and a concurrent increase in the absorbance of the bands associated with the cis isomer. A photostationary state is reached when the rate of the forward (trans-to-cis) and reverse (cis-to-trans) photoreactions become equal. The reverse isomerization from the cis to the trans form can be initiated by irradiating the n-π* band of the cis isomer or can occur thermally.
The solvent environment can also play a significant role in the photo-isomerization behavior of related compounds, such as 4-dimethylaminoazobenzene carboxylic acid, where reversible trans-cis photo-isomerization was observed in ethyl acetate but not efficiently in water or ethanol elsevierpure.com. This highlights the importance of the local environment in modulating the photochemical properties.
Below is a representative table of the typical absorption characteristics of the two isomeric forms of substituted azobenzenes, as specific data for 2'-Fluoro-4-dimethylaminoazobenzene is not available in the cited literature.
| Isomer | Transition | Typical Wavelength Range (nm) | Molar Extinction Coefficient (ε) |
| trans | π-π | 320-380 | High |
| trans | n-π | 430-450 | Low |
| cis | π-π | 250-280 | Moderate |
| cis | n-π | 430-450 | Moderate |
This table presents typical values for substituted azobenzenes and is intended for illustrative purposes.
Time-Resolved Absorption and Emission Spectroscopy
While UV-Visible absorption spectroscopy provides valuable information about the steady-state concentrations of the trans and cis isomers, time-resolved absorption and emission spectroscopy are powerful techniques for probing the dynamics of the photoisomerization process on ultrafast timescales. These methods allow for the direct observation of transient species, such as excited singlet and triplet states, and the determination of the rates of the various photophysical and photochemical processes involved.
Upon absorption of a photon, the 2'-Fluoro-4-dimethylaminoazobenzene molecule is promoted to an electronically excited state. From this excited state, it can undergo isomerization to the other isomeric form or relax back to the ground state via radiative (fluorescence) or non-radiative pathways. Time-resolved spectroscopy enables the tracking of the evolution of these excited states.
In a typical time-resolved absorption experiment, a short laser pulse (the "pump") excites the sample, and a second, delayed probe pulse monitors the changes in absorption as a function of time after excitation. This allows for the measurement of the lifetimes of the excited states and the kinetics of the isomerization process. For many azobenzene derivatives, the isomerization is known to occur on a picosecond to femtosecond timescale.
Time-resolved emission spectroscopy, such as fluorescence up-conversion, can provide complementary information about the emissive excited states. By measuring the decay of the fluorescence intensity over time, the lifetimes of the fluorescent excited states can be determined. However, it is important to note that many azobenzene derivatives are only weakly fluorescent, as the efficient isomerization process provides a rapid non-radiative decay channel.
The data obtained from these time-resolved studies are crucial for constructing a detailed picture of the potential energy surfaces of the ground and excited states and for understanding the mechanism of photoisomerization. For azobenzenes, two main mechanisms are generally considered: a rotation mechanism around the N=N double bond and an inversion mechanism involving a semi-linear transition state. The specific pathway followed by 2'-Fluoro-4-dimethylaminoazobenzene would depend on the nature of its excited states, which can be elucidated through these advanced spectroscopic techniques.
While specific time-resolved spectroscopic data for 2'-Fluoro-4-dimethylaminoazobenzene are not available in the provided search results, the following table illustrates the types of photophysical parameters that can be obtained from such studies on related azobenzene compounds.
| Parameter | Description | Typical Values for Azobenzenes |
| τ_s | Excited singlet state lifetime | ps to ns |
| τ_t | Excited triplet state lifetime | µs to ms |
| Φ_tc | trans-to-cis isomerization quantum yield | 0.1 - 0.5 |
| Φ_ct | cis-to-trans isomerization quantum yield | 0.2 - 0.6 |
This table presents typical parameters for azobenzene derivatives and is intended for illustrative purposes.
Computational Chemistry and Theoretical Characterization of 2 Fluoro 4 Dimethylaminoazobenzene
Electronic Structure Calculations of Isomers
The electronic structure of the E and Z isomers of 2'-Fluoro-4-dimethylaminoazobenzene is a key determinant of their stability and photoreactivity. The presence of an electron-donating dimethylamino group and a weakly electron-withdrawing fluoro group creates a "push-pull" system that significantly influences the distribution of electron density across the molecule.
Frontier molecular orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and reactivity of the molecule. In push-pull azobenzenes, the HOMO is typically characterized by a significant contribution from the electron-donating moiety, while the LUMO is localized more towards the electron-withdrawing part and the central azo bridge.
For 2'-Fluoro-4-dimethylaminoazobenzene, the HOMO is expected to be largely located on the dimethylamino-substituted phenyl ring, reflecting its electron-donating nature. The LUMO, conversely, would be distributed over the azo group and the fluoro-substituted phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter, as it correlates with the wavelength of the principal electronic absorption and the chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally implies a more reactive molecule that absorbs light at longer wavelengths. In push-pull systems, this gap is typically reduced compared to unsubstituted azobenzene (B91143).
Table 1: Representative Frontier Molecular Orbital Energies for a Push-Pull Azobenzene System
| Molecular Orbital | Energy (eV) |
| HOMO | -6.29 |
| LUMO | -1.81 |
| HOMO-LUMO Gap | 4.48 |
Note: Data is representative of a substituted azobenzene system and serves as an illustrative example.
Density Functional Theory (DFT) is a powerful computational method for optimizing the molecular geometries of the E and Z isomers of 2'-Fluoro-4-dimethylaminoazobenzene and for calculating their ground-state electronic properties. nih.govnih.gov DFT calculations, often employing hybrid functionals like B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations consistently show that the trans (E) isomer is thermodynamically more stable than the cis (Z) isomer due to its more linear and less sterically hindered structure. rsc.org
Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to investigate the excited states of molecules. nih.govcp2k.org This method is essential for predicting the electronic absorption spectra (UV-Vis spectra) of the isomers of 2'-Fluoro-4-dimethylaminoazobenzene. nih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the wavelengths of maximum absorption (λmax) for the characteristic n→π* and π→π* transitions of the azo group. acs.orgresearchgate.net These calculations are crucial for understanding how the substituents modulate the spectral properties and for designing molecules with specific light-responsive behaviors. acs.org
Theoretical Modeling of Isomerization Pathways and Energy Barriers
The photoisomerization of azobenzenes from the stable E isomer to the metastable Z isomer and the subsequent thermal or photochemical back-isomerization are the foundation of their function as molecular switches. Theoretical modeling is employed to map the potential energy surfaces of the ground and excited states to understand the mechanisms of these transformations.
Two primary mechanisms are proposed for the isomerization of the N=N double bond: rotation and inversion. acs.org The rotational pathway involves a twisting motion around the N=N axis, proceeding through a perpendicular transition state. The inversion pathway, on the other hand, involves a planar or semi-planar transition state where one of the nitrogen atoms becomes sp-hybridized.
For the thermal Z→E isomerization in the ground state, computational studies on substituted azobenzenes suggest that the inversion mechanism is generally favored. researchgate.netacs.org However, the photochemical E→Z isomerization, which occurs in an electronically excited state, is often dominated by the rotational mechanism. acs.orgacs.org Theoretical calculations indicate that after excitation, the molecule can decay through a conical intersection between the excited and ground states, which is readily accessible via the rotational pathway. researchgate.netacs.org The presence of substituents, such as the fluoro and dimethylamino groups, can influence the relative energy barriers of these pathways. For instance, electron-donating substituents have been shown to increase the energy barrier for the inversion pathway in the ground state. acs.org
The conformational landscape of 2'-Fluoro-4-dimethylaminoazobenzene is influenced by the rotational freedom around the C-N single bonds connecting the phenyl rings to the azo group. The E isomer typically adopts a planar or near-planar conformation, which maximizes π-conjugation across the molecule. rsc.org
The Z isomer, due to steric hindrance between the phenyl rings, is inherently non-planar. The presence of an ortho-substituent, in this case, the fluorine atom, further complicates the conformational space of the Z isomer. researchgate.netnih.gov DFT calculations can be used to explore the different possible conformers and to determine their relative energies. nih.gov In some ortho-fluoro substituted Z-azobenzenes, a weak interaction between the fluorine atom and the π-system of the other phenyl ring (a C-F/π interaction) can slightly stabilize certain conformations. nih.gov The relative stability of the various conformers and the energy barriers between them can impact the kinetics of the thermal back-isomerization.
Table 2: Calculated Relative Stabilities of E and Z Isomers for a Substituted Azobenzene
| Isomer | Relative Energy (kcal/mol) |
| E (trans) | 0.00 |
| Z (cis) | 12.50 |
Note: This data is illustrative for a generic substituted azobenzene and highlights the typical energy difference between the isomers.
Prediction of Spectroscopic Signatures and Photophysical Parameters
TD-DFT calculations are a cornerstone for predicting the spectroscopic signatures of 2'-Fluoro-4-dimethylaminoazobenzene, providing a theoretical counterpart to experimental UV-Vis spectroscopy. researchgate.netnih.gov These calculations can predict the absorption wavelengths and intensities of the key electronic transitions for both the E and Z isomers.
For the E isomer of a push-pull azobenzene, the spectrum is typically dominated by an intense π→π* transition at a longer wavelength (in the visible region) compared to unsubstituted azobenzene, and a weaker n→π* transition at a still longer wavelength, often appearing as a shoulder on the main absorption band. The push-pull nature of the substituents leads to a significant red-shift of the π→π* band.
The Z isomer generally exhibits a less intense π→π* transition at a shorter wavelength and a more prominent n→π* transition at a longer wavelength compared to the E isomer. The separation of the n→π* absorption bands of the two isomers is critical for achieving high photoconversion efficiencies with specific wavelengths of light. nih.gov
Table 3: Predicted Spectroscopic Data for a Push-Pull Azobenzene Derivative
| Isomer | Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| E (trans) | π→π | 423 | 0.60 |
| E (trans) | n→π | ~450 | Low |
| Z (cis) | π→π | 359 | 0.17 |
| Z (cis) | n→π | ~440 | Moderate |
Note: Data is based on a representative fluorene-containing azo dye and serves to illustrate the typical spectral characteristics predicted by TD-DFT. nih.gov
Beyond absorption wavelengths, computational methods can also provide insights into other photophysical parameters, such as the quantum yields of isomerization and the lifetimes of the excited states, by mapping the potential energy surfaces and identifying the key decay pathways.
Solvent Models in Computational Photochemistry
The surrounding solvent environment can significantly influence the photochemical properties of azobenzene and its derivatives. Computational models that account for solvent effects are therefore crucial for accurately predicting their behavior. The photoisomerization of azobenzene, for instance, is affected by the solvent environment. acs.org
Quantum mechanics/molecular mechanics (QM/MM) is a powerful hybrid approach used to study large molecular systems like photoswitches in solution. rsc.orgnih.gov In this method, the core part of the system, such as the azobenzene molecule, is treated with quantum mechanics (QM), which provides high accuracy for the electronic structure and reactivity. The surrounding solvent molecules are treated with molecular mechanics (MM), a more computationally efficient classical force-field approach. rsc.org This allows for the simulation of the explicit interactions between the photoswitch and the solvent molecules, providing a more realistic model of the system. nih.gov
For instance, simulations can be employed to investigate the isomerization of azobenzene guests within a coordination cage host in water. nih.gov Atomistic molecular dynamics and metadynamics simulations can characterize the flexibility of the cage in the solvent and the encapsulation of the guest molecule. nih.gov
The choice of force field for the solvent and the non-standard molecule is critical. The Generalized Amber Force Field (GAFF) is often used for the azobenzene derivative, with partial atomic charges assigned using methods like restrained electrostatic potential (RESP) at a suitable level of theory (e.g., HF/6-31G*). rsc.org For simulating DNA systems incorporating azobenzene in aqueous environments, force fields like Parmbsc0 have been shown to be valid for simulations on the nanosecond timescale. rsc.org
These computational approaches enable the investigation of how host-guest interactions and confinement within a solvent cage affect the isomerization process, offering molecular-level insights that can guide the rational design of photoswitchable systems. nih.gov
Development of Advanced Computational Models for Substituted Azobenzenes
The development of advanced computational models is essential for understanding the structure-property relationships in substituted azobenzenes and for designing new photoswitches with desired characteristics. mdpi.comrochester.edu Computational chemistry allows for the prediction of properties with considerable savings in time and expense compared to experimental trial-and-error approaches. rochester.edu
Time-dependent density functional theory (TDDFT) is a widely used method to model the absorption spectra of azobenzene derivatives. rochester.edu It has been shown to provide more accurate results compared to semi-empirical methods like Zerner's intermediate neglect of differential overlap (ZINDO). rochester.edu The choice of the density functional is also critical; for example, the B3LYP functional has been found to be consistently more accurate than others like PME1PME when used with TDDFT. rochester.edu Previous studies using TDDFT to predict the absorption spectra of azobenzenes have achieved a mean absolute error of 47.1 nm, and further refinements to the computational process continue to improve accuracy. rochester.edu For determining the maximum absorption wavelength (λmax) of azobenzene-based photoswitches, the PBE0 hybrid functional has been shown to provide a close correlation with experimental results. acs.org
Computational studies have confirmed that introducing substituents at the meta position affects the energy levels of the frontier orbitals (HOMO and LUMO) of azobenzene. mdpi.com For example, electron-withdrawing groups can significantly influence the absorption spectra of both E and Z isomers, leading to a longer thermal relaxation time from the Z to the E isomer compared to electron-donating groups. mdpi.com
The geometric changes upon isomerization and substitution are also a key focus of computational models. These changes include variations in the N=N bond length and the dihedral angles that describe the rotation of the aryl rings. acs.orgnih.gov Quantum-chemical calculations can accurately portray these conformational changes. acs.orgnih.gov
For more complex systems, molecular mechanics (MM) force fields have been developed to simulate the photoswitching process in molecular dynamics simulations. researchgate.net These force fields are tuned to reproduce the correct photoisomerization timescale and mechanism as determined by reference ab initio non-adiabatic molecular dynamics. researchgate.net This allows for large-scale simulations of systems like photoswitchable polymers, enabling the study of how the collective behavior of many photoswitches can lead to macroscopic effects, such as the contraction and extension of a polymer chain. researchgate.net
The table below summarizes some of the computational methods used in the study of substituted azobenzenes.
| Computational Method | Application | Key Findings | Citations |
| Time-Dependent Density Functional Theory (TDDFT) | Prediction of absorption spectra | More accurate than ZINDO. The B3LYP functional provides consistent accuracy. | rochester.edu |
| Density Functional Theory (DFT) | Analysis of frontier orbitals and isomer stability | Electron-withdrawing/donating groups alter HOMO/LUMO energy levels and affect isomer stability and thermal relaxation. | mdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of photoswitches in solution or confined environments | Allows for the study of explicit solvent and host-guest interactions on the photoisomerization process. | rsc.orgnih.gov |
| Molecular Mechanics (MM) with specialized force fields | Large-scale molecular dynamics simulations of photoswitchable materials | Enables the simulation of the mechanical work performed by light-powered molecular machines. | researchgate.net |
These advanced computational models are instrumental in dissecting the geometric and electronic factors that govern the photophysical properties of substituted azobenzenes, paving the way for the rational design of new photoswitches with tailored functionalities. acs.orgnih.gov
Applications of 2 Fluoro 4 Dimethylaminoazobenzene in Advanced Materials Science and Molecular Engineering
Design of Molecular Switches and Photoresponsive Devices
The ability of 2'-Fluoro-4-dimethylaminoazobenzene to reversibly change its structure upon light stimulation is the fundamental principle behind its use as a molecular switch. uu.nl This switching behavior can be harnessed to control material properties at the molecular level, forming the basis for a range of photoresponsive devices. The trans isomer is generally planar and more stable, while the cis isomer has a bent, less stable structure. This change in shape and polarity can be translated into macroscopic effects when these molecules are incorporated into a larger system.
The introduction of an ortho-fluoro substituent is a key design feature. It has been shown to effectively separate the n→π* absorption bands of the E and Z isomers, allowing for more selective and efficient photoisomerization using visible light. nih.govacs.org This is a significant advantage over many parent azobenzene (B91143) systems that require UV light for the trans-to-cis isomerization, as visible light is less damaging to other components in a system, particularly in biological applications. nih.govnih.gov Furthermore, ortho-fluorination is known to greatly enhance the thermal stability of the Z isomer, leading to very long-lived switched states. nih.govresearchgate.net
The 4-dimethylamino group acts as a strong electron-donating group (the "push"), while the fluoro-substituted phenyl ring acts as a weaker electron-withdrawing component (the "pull"). This "push-pull" configuration leads to a redshift in the absorption spectrum, allowing for the use of lower energy visible light to trigger the isomerization. nih.govresearchgate.net This combination of ortho-fluorination and a push-pull system in 2'-Fluoro-4-dimethylaminoazobenzene results in a molecular switch with optimized properties, including visible-light operation and a robust bistable character. nih.gov
Integration into Optical Data Storage and Opto-electronic Systems
Azobenzene-containing materials are promising candidates for optical data storage due to the distinct properties of their two isomers. rsc.orgresearchgate.net The trans and cis states can represent the "0" and "1" of a binary data bit. Information can be written by using a specific wavelength of light to induce isomerization to the desired state and read by detecting the change in absorption or refractive index.
The incorporation of 2'-Fluoro-4-dimethylaminoazobenzene into polymeric systems is a key strategy for creating practical optical data storage media. rsc.orgrsc.org When dispersed in a polymer matrix or attached as a side-chain to a polymer backbone, the orientation of the azobenzene molecules can be controlled by polarized light. This photo-induced anisotropy can be used for holographic data storage, a technique that promises significantly higher storage capacities and data transfer rates than conventional methods. rsc.orgrsc.org The use of femtosecond near-IR lasers can induce two-photon absorption, allowing for localized isomerization and the writing of data in three dimensions, further increasing storage density. optica.org The rewritability of such systems is a major advantage, with the data being erasable by either light of a different wavelength or by heating. optica.org
| Property | trans Isomer | cis Isomer | Implication for Data Storage |
| Geometry | Planar, elongated | Bent, compact | Change in refractive index and birefringence for data readout. |
| Absorption Spectrum | Strong π-π* absorption | Shifted absorption bands | Wavelength-selective writing and erasing of data. |
| Dipole Moment | Lower | Higher | Potential for NLO-based data storage and processing. |
Light-Controlled Actuators and Mechanically Responsive Systems
The significant change in molecular shape during the photoisomerization of 2'-Fluoro-4-dimethylaminoazobenzene can be harnessed to generate mechanical work at the nanoscale. When these molecules are incorporated into a polymer network, the collective isomerization of many molecules can lead to a macroscopic change in the material's shape or volume. mdpi.com This principle is the basis for light-controlled actuators, which are materials that can convert light energy directly into mechanical motion.
Azobenzene-containing liquid crystalline networks (LCNs) are particularly effective as light-driven actuators. advancedsciencenews.com The alignment of the azobenzene mesogens within the liquid crystal structure allows for the amplification of the molecular motion into a significant macroscopic deformation. Upon irradiation, the trans-to-cis isomerization disrupts the liquid crystalline order, leading to a contraction or bending of the material. This process is reversible, with the material returning to its original shape upon irradiation with a different wavelength of light or through thermal relaxation.
By prestoring mechanical strain energy in an azobenzene-containing LCN, a large and rapid mechanical response can be triggered by light. advancedsciencenews.com This approach has been shown to generate significant contractile stress, enabling continuous and controllable movement of polymer actuators. advancedsciencenews.com The ability to tune the properties of the azobenzene, such as the absorption wavelength and thermal stability of the isomers, is crucial for designing actuators with specific performance characteristics. The properties of 2'-Fluoro-4-dimethylaminoazobenzene, with its visible-light switching and stable cis state, make it a promising candidate for the development of such advanced light-controlled mechanical systems.
Functionalization for Supramolecular Chemistry and Nanotechnology
The unique photoresponsive nature of 2'-Fluoro-4-dimethylaminoazobenzene makes it a valuable building block in supramolecular chemistry and nanotechnology. Supramolecular assemblies are complex chemical systems held together by non-covalent interactions. By incorporating photoswitchable molecules like 2'-Fluoro-4-dimethylaminoazobenzene, it is possible to create "smart" assemblies whose structure and function can be controlled by light.
The reversible change in the geometry and polarity of the azobenzene unit upon photoisomerization can be used to control host-guest interactions, trigger the assembly and disassembly of supramolecular structures, or modulate the properties of nanoparticles. sci-hub.se For example, the more polar cis isomer may have a different affinity for a particular host molecule or surface compared to the less polar trans isomer. This allows for the light-controlled release of guest molecules or the dynamic reorganization of nanomaterials.
Incorporation into Polymeric Systems and Thin Films
The integration of 2'-Fluoro-4-dimethylaminoazobenzene into polymeric systems and thin films is a versatile strategy for creating photoresponsive materials with a wide range of applications. acs.orgresearchgate.net This can be achieved by either doping the polymer with the azobenzene molecules (a guest-host system) or by covalently attaching the azobenzene units to the polymer backbone or as side chains. rsc.org Covalent attachment generally leads to more stable materials with a higher concentration of photoswitchable units.
The photoisomerization of the azobenzene moieties within the polymer matrix can induce a variety of effects, including changes in the polymer's conformation, free volume, and surface properties. acs.org For instance, the formation of surface relief gratings on azobenzene-containing polymer films upon irradiation with an interference pattern of light is a well-known phenomenon that has applications in diffractive optics and nanopatterning. mdpi.com
The properties of thin films containing push-pull azobenzenes can be reversibly modulated by light. researchgate.net Studies on related side-chain azo polymers have shown that photoisomerization can lead to changes in the local thermal conductivity of the film. researchgate.net This opens up possibilities for creating materials with photocontrollable thermal transport properties. The specific substitution pattern of 2'-Fluoro-4-dimethylaminoazobenzene would influence the magnitude and nature of these effects.
Photo-Controlled Biosystems and Probes
The ability to control biological processes with light offers unprecedented spatiotemporal precision, and azobenzene derivatives are at the forefront of this field, often referred to as photopharmacology or optochemical genetics. nih.govnih.gov By incorporating a photoswitchable molecule like 2'-Fluoro-4-dimethylaminoazobenzene into a biologically active molecule, such as a peptide, protein, or drug, its function can be turned on or off with light.
The principle relies on the fact that the trans and cis isomers have different shapes and, therefore, different abilities to bind to a biological target. nih.gov For example, one isomer might fit perfectly into the active site of an enzyme, while the other does not. By switching between the two isomers with light, the activity of the enzyme can be controlled. The use of visible light for this switching is highly desirable to avoid damage to biological tissues and to allow for deeper tissue penetration. nih.govacs.org
The development of azobenzene derivatives that can be genetically encoded into proteins in living cells represents a major advancement in this area. nih.gov This allows for the precise placement of the photoswitch within a target protein. The properties of ortho-fluoro substituted azobenzenes, such as their enhanced thermal stability and responsiveness to visible light, make them particularly well-suited for these in-vivo applications. nih.gov While direct studies on 2'-Fluoro-4-dimethylaminoazobenzene in this context are not widely reported, the principles established with similar compounds suggest its potential as a powerful tool for photocontrolling biological systems. chemrxiv.org
Principles of Tunable Photoswitching Materials
The photoswitching properties of azobenzene derivatives can be finely tuned through chemical modification, allowing for the design of materials with specific characteristics for a given application. acs.orgnih.gov The key parameters that can be controlled include the absorption wavelengths of the trans and cis isomers, the quantum yields of photoisomerization, and the thermal stability of the cis isomer (its half-life).
The electronic nature of the substituents on the azobenzene core plays a crucial role. "Push-pull" systems, with an electron-donating group on one phenyl ring and an electron-withdrawing group on the other, are a common strategy to red-shift the absorption spectrum into the visible range. nih.govresearchgate.net The 4-dimethylamino group in 2'-Fluoro-4-dimethylaminoazobenzene is a strong electron donor, while the fluorine atom has an electron-withdrawing inductive effect.
The position of the substituents is also critical. Ortho-substitution has a profound impact on the photoswitching properties. As seen with 2'-Fluoro-4-dimethylaminoazobenzene, ortho-fluorination leads to a separation of the n→π* absorption bands of the two isomers and a significant increase in the thermal half-life of the cis isomer. nih.govacs.org This is attributed to the destabilization of the transition state for thermal isomerization. Combining ortho-fluorination with ortho-amination has been shown to produce azobenzenes with cis-lifetimes ranging from seconds to days, demonstrating the high degree of tunability achievable. semanticscholar.orgnih.gov
The following table summarizes the general effects of different substitution patterns on the properties of azobenzene photoswitches:
| Substitution Pattern | Effect on Absorption Spectra | Effect on cis-Isomer Half-life | Rationale |
| **Push-Pull (e.g., -NMe₂, -NO₂) ** | Red-shifts the π-π* transition into the visible range. nih.gov | Generally decreases the half-life. | Lowers the energy of the π-π* transition. The polar transition state for thermal relaxation is stabilized in polar solvents. wordpress.com |
| ortho-Fluoro | Separates the n→π* bands of the trans and cis isomers. acs.org | Significantly increases the half-life. nih.gov | Steric and electronic effects destabilize the transition state for thermal isomerization. |
| ortho-Methoxy | Red-shifts the n→π* band of the trans isomer. | Decreases the half-life. | Electronic repulsion between the oxygen lone pairs and the azo nitrogen lone pairs destabilizes the cis isomer. |
By understanding these principles, it is possible to rationally design azobenzene-based photoswitches like 2'-Fluoro-4-dimethylaminoazobenzene with a specific set of properties tailored for applications ranging from high-density data storage to the precise photocontrol of biological functions.
Strategies for Tailoring Isomerization Rates and Quantum Yields
The photochromic behavior of azobenzene compounds, including 2'-Fluoro-4-dimethylaminoazobenzene, is defined by the reversible light-induced transformation between a thermally stable trans isomer and a metastable cis isomer. researchgate.netrsc.org The rates of these isomerization processes and their quantum yields are critical parameters that can be tuned through various molecular design strategies.
Substitution Effects: The introduction of substituents onto the azobenzene core is a primary strategy for modulating its photochemical properties. researchgate.netrsc.org For instance, ortho-fluorination, as seen in 2'-Fluoro-4-dimethylaminoazobenzene, is known to significantly increase the lifetime of the cis isomer and create a separation between the n-π* electronic transitions of the trans and cis isomers. rsc.org This separation is advantageous for achieving quantitative and bidirectional photoswitching. rsc.org The combination of ortho-fluoro and ortho-amino functionalities in the same molecule can further stabilize the cis-isomer while increasing absorption in the visible light region. rsc.org The nature of the substituent also plays a role; electron-donating groups can influence the isomerization rate. nih.gov
Confinement and Environmental Effects: The environment surrounding the azobenzene molecule can profoundly impact its isomerization kinetics. petr-kral.com Confining azobenzene derivatives within crowded molecular environments, such as the cavities of coordination cages or on the surface of nanoparticles, can control their light-induced conversion. petr-kral.comnih.gov This confinement can stabilize the cis isomer by restricting the volume available for the isomerization process. petr-kral.com For example, co-adsorbing hydrophobic azobenzenes with water-solubilizing ligands on nanoparticles has been shown to have a profound effect on the kinetics of azobenzene switching, with a hydroxy-terminated background ligand capable of accelerating the back-isomerization by over 6000-fold. petr-kral.com
Molecular Design for Specific Applications: The desired switching dynamics are highly dependent on the intended application. rsc.org For applications like photobiology, a bistable system with a long-lived cis state may be preferable, whereas fast bidirectional switching is required for liquid-crystal photonics. rsc.org By strategically selecting substituents, it is possible to design azobenzene derivatives with tailored isomerization rates. For instance, introducing bulky substituents can delay the thermal relaxation from the Z to the E isomer. nih.gov
Interactive Data Table: Isomerization Properties of Substituted Azobenzenes
| Compound | Solvent | Irradiation Wavelength (nm) | Isomerization Rate Constant (k) | Reference |
| AZO1 (4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid) | Various | Visible Light | 1.5 × 10⁻⁴ s⁻¹ | nih.gov |
| AZO2 (methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate) | Dioxane | Visible Light | 3.1 × 10⁻³ s⁻¹ | nih.gov |
| AZO2 (methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate) | DMSO | Visible Light | Increases with solvent polarity | nih.gov |
Engineering Visible-Light Responsive Azobenzene Systems
A significant goal in azobenzene research is the development of systems that can be switched using visible light, as UV light can be damaging to biological systems and has limited tissue penetration. nih.govnih.gov The 2'-Fluoro-4-dimethylaminoazobenzene, with its specific substitution pattern, is part of a broader effort to red-shift the absorption spectra of azobenzenes.
Push-Pull Systems: A common strategy to achieve visible-light responsiveness is the creation of "push-pull" azobenzenes. nih.gov This is accomplished by substituting one benzene (B151609) ring with an electron-donating group and the other with an electron-withdrawing group. nih.gov This electronic asymmetry leads to a delocalization of the azobenzene chromophore, resulting in a significant red-shift of the absorption maximum, often by around 100 nm. nih.govacs.org The dimethylamino group in 2'-Fluoro-4-dimethylaminoazobenzene acts as a strong electron-donating group, contributing to this effect.
Ortho-Substitution Strategy: As previously mentioned, ortho-fluorination is a key strategy. Introducing electron-withdrawing fluorine atoms at the ortho positions effectively separates the n→π* absorption bands of the E and Z isomers. nih.gov This separation allows for selective isomerization using different wavelengths of visible light. nih.gov Combining ortho-fluoro groups with para-electron-withdrawing groups can further enhance this separation. nih.gov Tetra-ortho-fluoro-substituted azobenzenes have been developed that can be operated exclusively with non-harmful green and blue light. nih.govacs.org
Protonation and Azonium Ions: Protonation of the azo group to form an azonium ion can dramatically red-shift the absorption spectrum into the red or even near-infrared region. acs.orgacs.orgnih.gov By carefully designing the substitution pattern, including ortho substituents, these azonium ions can exhibit stable and reversible cis-trans isomerization in aqueous solutions at neutral pH. acs.orgnih.gov This approach is particularly promising for in vivo applications. acs.orgnih.gov
Interactive Data Table: Absorption Properties of Red-Shifted Azobenzenes
| Compound/System | Key Feature | Absorption Max (λmax) | Effect | Reference |
| Push-Pull Azobenzenes | Electron donor-acceptor pair | Red-shifted by ~100 nm | Enables visible light switching | nih.gov |
| L-MAG0460 | Push-pull system with tertiary amine | 462 nm (aqueous solution) | Strong red-shift | nih.gov |
| Protonated Azobenzenes | Formation of azonium ions | Red-shifted absorption | Enables switching with red/near-IR light | acs.orgacs.org |
| Tetra-ortho-fluoro-azobenzenes | Four ortho-fluorine substituents | Tunable in visible spectrum | Allows for exclusive visible light control | nih.govacs.org |
Emerging Applications in Energy Conversion and Storage Systems (e.g., Solar Thermal Fuels)
The reversible photoisomerization of azobenzene derivatives, including 2'-Fluoro-4-dimethylaminoazobenzene, makes them promising candidates for molecular solar thermal (MOST) energy storage systems, also known as solar thermal fuels. acs.orgrsc.orgrsc.orgsigmaaldrich.com These systems capture solar energy and store it as chemical energy in the metastable cis isomer, which can later be released on demand as heat. acs.orgrsc.orgsigmaaldrich.com
Principle of MOST Systems: In a MOST system, the trans isomer of an azobenzene compound absorbs a photon, leading to its conversion to the higher-energy cis isomer. rsc.orgsigmaaldrich.com This energy is stored in the strained chemical bonds of the cis isomer. mit.edu The stored thermal energy can be released through thermal or catalytic triggering of the reverse cis-to-trans isomerization. acs.orgrsc.org An efficient MOST material requires a trigger for heat release to enable on-demand applications. acs.org
Role of Azobenzene Derivatives: Azobenzene-based molecules are attractive for MOST applications due to their high energy storage density, excellent cycling stability, and resistance to photodegradation. mdpi.com The properties of these molecules can be fine-tuned through synthetic modifications to optimize their performance in both aqueous and organic systems. acs.org For instance, researchers have developed liquid azobenzene derivatives that can be charged and discharged over hundreds of cycles without significant degradation. rsc.org
Enhancing Energy Density and Performance: A key challenge in MOST research is to increase the energy storage density. mdpi.com One strategy involves creating molecules with multiple azobenzene units, such as bis-azobenzene compounds, which has been shown to significantly increase the energy density. mdpi.com Another approach is to design systems that can co-harvest both photon energy and low-grade ambient heat through a photoinduced crystal-to-liquid transition. oaepublish.com Furthermore, the integration of azobenzene compounds with other materials, such as gold nanoparticles, can enhance the heat release process. rsc.org The nanoparticles can act as catalysts and generate heat through a plasmonic photothermal effect, accelerating the cis-to-trans isomerization. rsc.org
Interactive Data Table: Energy Storage Properties of Azobenzene-Based MOST Systems
| Azobenzene System | Key Feature | Energy Density (J/g) | Half-life of cis isomer | Reference |
| Liquid Azobenzene Derivative | High cyclability | - | 40 hours (at room temp) | rsc.org |
| m-bis-azobenzene | Two azobenzene units | 230-262 | - | mdpi.com |
| bis-AZO | Two azobenzene units linked by ether | 275.03 | - | mdpi.com |
| 2,6-difluoroazobenzene | Liquid at room temperature | 218 kJ/kg | - | chemrxiv.org |
Advanced Characterization Techniques and Research Methodologies
High-Resolution Structural Elucidation (e.g., NMR, X-ray Crystallography)
Determining the exact three-dimensional arrangement of atoms and the connectivity within 2'-Fluoro-4-dimethylaminoazobenzene is foundational to understanding its function. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure in solution. By analyzing the chemical environment of specific nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, the precise structure of 2'-Fluoro-4-dimethylaminoazobenzene can be confirmed.
¹H NMR: Identifies the number and types of hydrogen atoms, revealing the substitution patterns on the aromatic rings.
¹³C NMR: Provides information on the carbon skeleton of the molecule.
¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR is particularly valuable. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for its local electronic environment. nih.gov
The data obtained from these experiments, including chemical shifts (δ), coupling constants (J), and signal integrations, allow for the unambiguous assignment of each atom within the molecular structure.
| Technique | Information Obtained | Relevance to 2'-Fluoro-4-dimethylaminoazobenzene |
| ¹H NMR | Number, connectivity, and chemical environment of protons. | Confirms aromatic substitution patterns and the dimethylamino group. |
| ¹³C NMR | Carbon framework of the molecule. | Verifies the presence and position of all 14 carbon atoms. |
| ¹⁹F NMR | Chemical environment of the fluorine atom. | Provides a sensitive probe of the electronic structure at the ortho-fluoro position. nih.gov |
X-ray Crystallography For a definitive structural determination in the solid state, X-ray crystallography is the gold standard. hod4.net This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. hod4.netwustl.edu The analysis yields a precise three-dimensional map of electron density within the molecule, from which atomic positions, bond lengths, bond angles, and the exact conformation (e.g., E or Z isomer) can be determined with high accuracy. wustl.edu Growing a suitable crystal of at least 0.1 mm is a prerequisite for this analysis. hod4.net
Chromatographic and Mass Spectrometric Purity and Composition Analysis
Ensuring the chemical purity of a sample is critical for reliable experimental results. Chromatography and mass spectrometry are indispensable tools for separation, purification, and compositional verification.
Chromatography Chromatographic techniques are used to separate the target compound from any unreacted starting materials, byproducts, or its geometric isomer. For substituted azobenzenes, column chromatography using a stationary phase like silicic acid is a common and effective method for isolating pure isomers. rsc.org High-Performance Liquid Chromatography (HPLC) is also widely used for both analytical assessment of purity and preparative-scale purification.
Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and elemental formula of 2'-Fluoro-4-dimethylaminoazobenzene. In this technique, the molecule is ionized, and its mass-to-charge ratio (m/z) is measured. For this compound, the expected molecular ion peak would correspond to its molecular formula, C₁₄H₁₄FN₃. nih.gov High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition, distinguishing it from other molecules with the same nominal mass.
| Technique | Purpose | Key Measurement |
| Column Chromatography | Purification and isomer separation. | Elution profile. rsc.org |
| HPLC | Purity assessment and purification. | Retention time and peak area. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Mass-to-charge (m/z) ratio of the molecular ion. nist.gov |
| High-Resolution MS | Elemental formula confirmation. | Exact mass measurement. |
In Situ Spectroscopic Monitoring of Photoreactions
The defining characteristic of azobenzenes is their ability to undergo photoisomerization. rsc.org In situ spectroscopic techniques, primarily UV-Visible (UV-Vis) absorption spectroscopy, are used to monitor these photoreactions in real time.
The trans and cis isomers of azobenzene (B91143) derivatives have distinct absorption spectra. The trans isomer typically displays a strong absorption band corresponding to the π-π* electronic transition and a weaker band for the n-π* transition. nih.gov Upon irradiation with light of an appropriate wavelength (usually UV or blue light), the trans isomer converts to the cis isomer. This conversion can be monitored by observing the decrease in the intensity of the π-π* band and a concurrent increase in the n-π* band until a photostationary state (PSS) is reached. mdpi.com The reverse reaction, cis-to-trans isomerization, can be triggered by a different wavelength of light or occur thermally, and can be monitored by the return of the initial spectrum. rsc.org Techniques such as flash photolysis can be employed to study very fast isomerization processes. longdom.org
| Isomer | Typical Spectral Feature | Change During trans → cis Isomerization |
| trans | Strong π-π* absorption band. | Intensity decreases. mdpi.com |
| cis | Weaker n-π* absorption band. | Intensity increases. mdpi.com |
Kinetic Analysis Methodologies for Isomerization Processes
Understanding the rate at which isomerization occurs is crucial for designing applications. The kinetics of the thermal cis-to-trans back-isomerization are frequently studied to determine the stability of the cis isomer.
This process typically follows first-order kinetics. longdom.orgarkat-usa.org The kinetic analysis is performed by first enriching the cis isomer content by irradiating a solution of the compound. The light source is then removed, and the sample is kept at a constant temperature in the dark. The thermal relaxation back to the stable trans form is monitored over time using UV-Vis spectroscopy, tracking the increase in absorbance of the trans isomer's characteristic π-π* band. rsc.org
The first-order rate constant (k) is determined by plotting the natural logarithm of the absorbance change against time, which yields a straight line with a slope equal to -k. longdom.orgarkat-usa.org By performing these measurements at several different temperatures, the activation energy (Ea) for the isomerization process can be calculated from an Arrhenius plot (ln(k) vs. 1/T). longdom.org This provides fundamental data on the energy barrier of the isomerization process. longdom.orgnih.gov
| Step | Methodology | Outcome |
| 1. Isomer Enrichment | Irradiate solution with UV light to generate the cis isomer. | High concentration of the cis isomer. |
| 2. Spectroscopic Monitoring | Record UV-Vis spectra at set time intervals at constant temperature. | Time-course data of absorbance change. rsc.org |
| 3. Data Plotting | Plot ln(A∞ - At) versus time, where A is absorbance. | Linear plot for first-order reaction. longdom.org |
| 4. Rate Constant Calculation | Determine the slope of the line from the plot. | First-order rate constant (k). arkat-usa.org |
| 5. Activation Energy | Repeat steps 2-4 at various temperatures and create an Arrhenius plot. | Activation energy (Ea) and pre-exponential factor (A). longdom.org |
Future Prospects and Unaddressed Research Questions for 2 Fluoro 4 Dimethylaminoazobenzene
Exploration of Novel Synthetic Pathways for Complex Architectures
The future development of materials based on 2'-Fluoro-4-dimethylaminoazobenzene hinges on the ability to incorporate this photoswitch into larger, more complex molecular architectures. While classical methods for azobenzene (B91143) synthesis are well-established, there is a growing need for novel synthetic pathways that offer greater control, efficiency, and versatility.
Future research will likely focus on:
Late-stage Functionalization: Developing methods to introduce the 2'-fluoro-4-dimethylaminoazobenzene moiety into pre-assembled complex molecules. This approach is crucial for creating photoswitchable peptides, polymers, and supramolecular systems where traditional synthesis from simple precursors is not feasible.
Orthogonal Synthesis Strategies: Creating building blocks derived from 2'-Fluoro-4-dimethylaminoazobenzene that possess multiple, orthogonally reactive functional groups. acs.org This would allow for the stepwise and controlled construction of multifunctional materials where the photoswitch is just one component of a larger system. For instance, a derivative could be designed with one functional group for attachment to a polymer backbone and another for linking to a biologically active molecule. nih.gov
Catalytic Cross-Coupling Methods: Expanding the scope of modern catalytic reactions, such as palladium-catalyzed cross-coupling, for the synthesis of asymmetrically substituted azobenzenes. nih.gov These methods can provide high-yielding and mild routes to novel structures that are difficult to access through traditional condensation reactions. nih.govmdpi.com Research into new catalysts and reaction conditions will be essential to improve substrate scope and functional group tolerance.
A significant challenge lies in achieving selective functionalization, especially when creating intricate, multi-component systems. nih.gov The development of robust synthetic methodologies is paramount for translating the promising photochemical properties of this compound into advanced materials. nih.gov
Investigation of Ultrafast Photodynamics at the Femtosecond Scale
Understanding the intricate dance of atoms and electrons during photoisomerization is fundamental to designing more efficient photoswitches. The events governing the trans-to-cis and cis-to-trans switching of azobenzenes occur on incredibly short timescales, typically within picoseconds (10⁻¹² s) or even femtoseconds (10⁻¹⁵ s). oup.com
Key unaddressed questions for 2'-Fluoro-4-dimethylaminoazobenzene that can be tackled with ultrafast spectroscopy include:
Mapping the Isomerization Pathway: Elucidating the precise mechanism of photoisomerization—whether it proceeds via an "inversion" pathway (in-plane motion) or a "rotation" pathway (twisting around the N=N bond). oup.comnih.govscispace.com The substitution pattern of 2'-Fluoro-4-dimethylaminoazobenzene likely influences the energy barriers for these pathways. Femtosecond transient absorption and fluorescence up-conversion spectroscopy can track the molecule's structural evolution through conical intersections—points where potential energy surfaces of different electronic states cross. rsc.org
Solvent and Environmental Effects: Quantifying how the surrounding environment, such as solvent polarity or confinement within a polymer matrix or supramolecular host, affects the excited-state lifetimes and isomerization quantum yields. rsc.orgnih.gov Spatial confinement can significantly alter the photodynamics compared to the behavior in solution. nih.gov
Vibrational Coherence: Investigating the role of specific vibrational modes in directing the molecule along the reaction coordinate from the excited state back to the ground state. Time-resolved Raman spectroscopy can provide structural information about the short-lived excited states. oup.com
These studies, which push the limits of temporal resolution, provide the fundamental data needed to validate and refine theoretical models of photoswitching. youtube.com
| Spectroscopic Technique | Information Gained | Timescale | Relevance to 2'-Fluoro-4-dimethylaminoazobenzene |
| Femtosecond Transient Absorption | Tracks the evolution of electronic states (S₂, S₁, S₀) and identifies transient species. oup.comoup.com | Femtoseconds to Picoseconds | Determines excited-state lifetimes and maps the kinetic landscape of isomerization. |
| Femtosecond Fluorescence Up-conversion | Measures the decay of fluorescence from the excited state. nih.govnih.gov | Femtoseconds to Picoseconds | Probes the initial dynamics immediately following photoexcitation and the lifetime of the emissive state. |
| Time-Resolved Raman Spectroscopy | Provides structural information (vibrational frequencies) of molecules in their excited states. oup.com | Picoseconds | Helps to distinguish between planar (inversion) and twisted (rotation) structures during isomerization. |
Rational Design of Azobenzene Systems with Orthogonal Photoswitching
Orthogonal photoswitching refers to the ability to independently control different photoswitchable units within the same molecule or material using distinct wavelengths of light. This capability is highly sought after for creating complex, multi-state molecular systems and devices.
The unique spectral properties imparted by the fluorine substituent make 2'-Fluoro-4-dimethylaminoazobenzene a promising candidate for such systems. Research in this area would focus on:
Multi-Azobenzene Molecules: Designing and synthesizing molecules containing a 2'-Fluoro-4-dimethylaminoazobenzene unit alongside another azobenzene derivative with a different substitution pattern. nih.gov The goal is to achieve a system where, for example, the fluoro-azobenzene unit can be switched with green and blue light, while the other unit responds to UV and violet light, without crosstalk. nih.govacs.org
Wavelength Separation: The key to orthogonality is maximizing the separation between the absorption bands of the different isomers of each switch. nih.gov The ortho-fluoro substitution is known to separate the n→π* absorption bands of the E and Z isomers. acs.orgresearchgate.net Combining this with the electronic effects of the para-dimethylamino group and pairing it with another azobenzene that has different electronic substituents (e.g., strong electron-withdrawing groups) is a primary strategy. nih.govresearchgate.net
Controlling Photostationary States: Exploring external stimuli, other than light, to modulate the switching behavior. For example, recent work has shown that chelation to lanthanide ions can alter the photostationary state of an azobenzene derivative, opening a pathway to differentiate responses based on the coordinated metal ion. acs.org This approach could be used to create systems where light provides one level of control and the chemical environment provides another, orthogonal one.
Success in this area would enable the development of materials with multiple, light-addressable states, paving the way for applications in high-density information storage and complex, light-controlled biological probes.
Development of High-Performance Materials for Specific Technological Demands
The ultimate goal of studying molecular photoswitches like 2'-Fluoro-4-dimethylaminoazobenzene is to harness their unique properties in functional materials. researchgate.net Future research will focus on integrating this compound into systems designed for specific, high-performance applications.
Promising areas of development include:
Solar Thermal Fuels: Incorporating azobenzene derivatives into nanoscale templates, such as carbon nanotubes, to create high-energy-density solar thermal fuels. mit.edumit.edu The azobenzene molecules absorb solar energy and convert to their higher-energy cis isomer, storing the energy in chemical bonds. This energy can be released on demand as heat. The specific substitution pattern of 2'-Fluoro-4-dimethylaminoazobenzene could be tuned to optimize energy storage capacity and the thermal stability of the charged state. mit.edu
Optoelectronic Devices: Using photoswitchable molecules as active components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.netrsc.org The light-induced change in the molecule's geometry and dipole moment can modulate the electronic properties of the device. The development of high-performance emitters and multifunctional materials is crucial for advancing this field. rsc.orgnih.gov
Smart Polymers and Actuators: Covalently linking 2'-Fluoro-4-dimethylaminoazobenzene units into polymer chains or liquid crystal networks. The collective, light-induced isomerization of the azobenzene units can generate mechanical force, enabling the creation of light-driven actuators, artificial muscles, and self-healing materials. rsc.org
The table below outlines potential applications and the key properties of 2'-Fluoro-4-dimethylaminoazobenzene that are relevant to each.
| Technological Application | Required Material Property | Relevant Property of Azobenzene Derivative |
| Solar Thermal Fuels | High energy storage density, thermal stability of cis-isomer. mit.edumit.edu | Enthalpy difference between isomers, high activation barrier for thermal back-reaction. |
| Organic Electronics | Modulatable conductivity, charge transport properties. researchgate.net | Light-induced changes in molecular geometry, dipole moment, and energy levels. |
| Photomechanical Materials | Efficient light-to-work conversion, high fatigue resistance. acs.org | Large geometric change upon isomerization, high quantum yield, and photostability. |
| Chemical Sensors | Selective binding and detectable response. researchgate.net | Change in spectral properties or conformation upon analyte binding. |
Advanced Theoretical Insights into Structure-Function Relationships
While experimental work provides crucial data, advanced theoretical and computational chemistry is indispensable for a deep, predictive understanding of azobenzene photoswitching. For 2'-Fluoro-4-dimethylaminoazobenzene, theoretical studies can provide insights that are difficult or impossible to obtain through experiments alone.
Future theoretical research should focus on:
Accurate Potential Energy Surfaces: Calculating high-accuracy potential energy surfaces for the ground and relevant excited states (S₁, S₂, etc.). scispace.com This allows for the precise mapping of reaction pathways, identification of transition states, and calculation of energy barriers, which helps to explain the observed isomerization mechanisms and quantum yields. scispace.com
Substituent Effects: Systematically modeling how the interplay between the ortho-fluoro and para-dimethylamino groups influences the electronic structure. Density Functional Theory (DFT) and post-DFT methods can rationalize how these substituents modulate the energies of the n→π* and π→π* transitions, which is key to understanding the absorption spectra and achieving wavelength-selective switching. nih.govresearchgate.net
Dynamic Simulations: Performing non-adiabatic molecular dynamics simulations to model the entire photoswitching event in real-time. These simulations can reveal how energy flows through the molecule after photoexcitation and how the molecule navigates conical intersections to return to the ground state in either the cis or trans form.
Environmental Modeling: Incorporating the effects of the solvent or a complex host environment into theoretical models. This is critical for understanding how intermolecular interactions can alter the photophysical properties and dynamics, bridging the gap between gas-phase calculations and real-world experimental conditions. nih.gov
These computational approaches, when benchmarked against precise experimental data, will enable the rational, in silico design of new azobenzene derivatives with optimized, predictable properties for targeted applications.
Q & A
Basic Questions
Q. What analytical techniques are recommended for characterizing 2'-Fluoro-4-dimethylaminoazobenzene and ensuring purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the fluorine substitution pattern and dimethylamino group placement. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection, as fluorinated azo dyes often exhibit distinct absorption profiles .
Q. How does 2'-Fluoro-4-dimethylaminoazobenzene interact with biological systems in carcinogenesis studies?
- Methodological Answer : The compound is used to study RNA alterations in carcinogenesis. Rats fed with 2'-Fluoro-4-dimethylaminoazobenzene show fragmented ribosomal RNA (4-8 s segments) and variations in RNA base composition, as demonstrated via countercurrent distribution (CCD) in 2-methoxyethanol/2-ethoxyethanol solvent systems. These findings suggest interactions with nucleic acid metabolism, though the exact mechanism requires further study .
Q. What are the primary applications of 2'-Fluoro-4-dimethylaminoazobenzene in academic research?
- Methodological Answer : It serves as a model azo dye for studying carcinogen-induced RNA modifications. Researchers use it to explore base composition shifts in liver RNA and to compare its effects with structurally similar carcinogens like 4-dimethylaminoazobenzene. Experimental designs often include controlled dietary exposure in rodent models followed by RNA fractionation .
Advanced Research Questions
Q. How should experimental protocols be designed to investigate nucleic acid interactions of 2'-Fluoro-4-dimethylaminoazobenzene?
- Methodological Answer :
In Vivo Exposure : Administer the compound via controlled diet in rodent models (e.g., rats) for 6–8 weeks.
RNA Isolation : Use phenol-chloroform extraction to isolate total RNA from liver tissues.
Fractionation : Separate RNA into ribosomal (fraction 1) and transfer RNA (fraction 2) using 2-methoxyethanol/2-ethoxyethanol systems. Note that ribosomal RNA fragmentation is a known artifact of this method .
Base Composition Analysis : Employ enzymatic hydrolysis followed by HPLC or paper chromatography to quantify adenine, guanine, cytosine, and uracil ratios. Compare results with controls fed non-carcinogenic analogs .
Q. How can contradictions in RNA yield and base composition data between studies using fluorinated azo dyes be resolved?
- Methodological Answer :
- Replication : Standardize animal models (e.g., strain, age) and dietary exposure durations.
- Controls : Include parallel experiments with non-fluorinated analogs (e.g., 4-dimethylaminoazobenzene) to isolate fluorine-specific effects.
- Analytical Harmonization : Use identical solvent systems for RNA fractionation, as 2-methoxyethanol may fragment RNA differently than 2-ethoxyethanol, skewing base composition results .
- Statistical Validation : Apply multivariate analysis to distinguish biological variability from methodological artifacts .
Q. What synthetic challenges arise when introducing fluorine into azo dyes, and how are they mitigated?
- Methodological Answer :
- Challenges : Fluorine's electronegativity can deactivate aromatic rings, hindering diazotization and coupling reactions. Steric hindrance from dimethylamino groups may further reduce reactivity.
- Solutions :
Use electron-withdrawing-group-protected intermediates to stabilize reactive sites.
Optimize reaction temperatures (e.g., 0–5°C for diazotization) to prevent premature decomposition.
Employ palladium-catalyzed cross-coupling for regioselective fluorine introduction, though this requires anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
